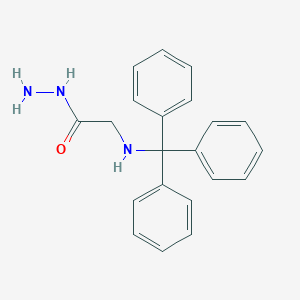

N-Tritylglycine hydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(tritylamino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c22-24-20(25)16-23-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16,22H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWIJIQSMIKZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292529 | |

| Record name | N-Tritylglycine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116435-38-2 | |

| Record name | N-(Triphenylmethyl)glycine hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116435-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tritylglycine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Tritylglycine Hydrazide: A Comprehensive Technical Guide for Advanced Research

Abstract

N-Tritylglycine hydrazide is a pivotal building block in contemporary chemical synthesis, particularly within the realms of peptide chemistry and the development of novel pharmaceutical agents. The strategic incorporation of the bulky trityl protecting group on the glycine nitrogen and the reactive hydrazide moiety at the C-terminus provides a unique combination of stability and selective reactivity. This guide offers an in-depth exploration of the core chemical properties, synthesis, and reactivity of N-Tritylglycine hydrazide. It further details its critical applications, provides validated experimental protocols, and outlines essential safety and handling procedures to support its effective and safe utilization in research and development.

Core Chemical Properties and Characterization

N-Tritylglycine hydrazide's utility is fundamentally derived from its distinct chemical structure. The trityl (triphenylmethyl) group offers substantial steric hindrance, protecting the glycine's amino group during synthetic steps, while the hydrazide functional group serves as a versatile handle for subsequent reactions, most notably in the formation of peptide bonds or the construction of heterocyclic systems.

Physicochemical Data

A summary of the key physicochemical properties of N-Tritylglycine and its related precursors is presented below for easy reference. These properties are crucial for designing experiments, including reaction setup, solvent selection, and purification strategies.

| Property | N-Tritylglycine | N-Tritylglycine Hydrazide (Predicted) |

| Molecular Formula | C₂₁H₁₉NO₂[1] | C₂₁H₂₁N₃O |

| Molecular Weight | 317.38 g/mol | ~331.42 g/mol |

| Appearance | White powder[2] | Solid (Predicted) |

| Melting Point | 240-250 °C[3] | Not available |

| Solubility | Insoluble in water; Soluble in organic solvents | Expected solubility in polar organic solvents |

| CAS Number | 5893-05-0 | Not available |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the trityl group (typically in the range of 7.2-7.5 ppm), a singlet for the methylene protons of the glycine backbone, and signals corresponding to the hydrazide protons.

-

¹³C NMR: The spectrum will display signals for the quaternary carbon and the aromatic carbons of the trityl group, the methylene carbon of glycine, and the carbonyl carbon.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching from the amine and hydrazide, C=O stretching of the carbonyl group, and characteristic aromatic C-H and C=C stretching from the trityl group.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be a primary indicator of successful synthesis.

Synthesis and Purification

The synthesis of N-Tritylglycine hydrazide is typically achieved from its carboxylic acid precursor, N-Tritylglycine. The process involves the activation of the carboxylic acid followed by reaction with hydrazine.

Synthetic Workflow

The overall synthetic pathway is a two-step process starting from glycine. The first step is the protection of the amino group with the trityl group, followed by the conversion of the resulting carboxylic acid to the hydrazide.

Caption: Synthesis of N-Tritylglycine Hydrazide.

Detailed Experimental Protocol: Synthesis of N-Tritylglycine Hydrazide

This protocol describes a standard laboratory procedure for the synthesis of N-Tritylglycine hydrazide from N-Tritylglycine.

Materials:

-

N-Tritylglycine

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM)

-

Hydrazine hydrate

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Tritylglycine in anhydrous THF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add N-Methylmorpholine, followed by the dropwise addition of ethyl chloroformate. Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.

-

Hydrazinolysis: Slowly add hydrazine hydrate to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup: Remove the THF under reduced pressure. To the residue, add ethyl acetate and water. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: The crude N-Tritylglycine hydrazide can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Reactivity and Mechanistic Considerations

The chemical behavior of N-Tritylglycine hydrazide is dominated by the interplay between the sterically demanding trityl group and the nucleophilic hydrazide moiety.

The Role of the Trityl Group

The trityl group serves as an acid-labile protecting group. Its bulkiness prevents unwanted side reactions at the nitrogen atom during peptide coupling or other synthetic transformations. The stability of the trityl group is highly dependent on the pH of the reaction medium. It is stable under basic and neutral conditions but can be readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the free amine. This orthogonal deprotection strategy is a cornerstone of its utility in multi-step synthesis.

Reactivity of the Hydrazide Functional Group

The hydrazide group is a potent nucleophile and a versatile precursor for various chemical transformations.

-

Peptide Bond Formation: The primary application of N-Tritylglycine hydrazide is in the synthesis of peptides.[2] The hydrazide can be converted to a highly reactive acyl azide intermediate, which then readily couples with the N-terminus of a growing peptide chain. This method, known as the azide coupling method, is particularly advantageous as it minimizes racemization.

-

Heterocycle Synthesis: Hydrazides are valuable synthons for the construction of a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles.[4] These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[4][5][6]

-

Formation of Hydrazones: The hydrazide can condense with aldehydes and ketones to form hydrazones.[6] This reaction is often reversible and can be used in dynamic combinatorial chemistry or for the preparation of peptoid surrogates.[7][8]

Caption: Key reactions of N-Tritylglycine Hydrazide.

Applications in Research and Drug Development

The unique structural features of N-Tritylglycine hydrazide make it a valuable tool for researchers in peptide synthesis and medicinal chemistry.

Peptide Synthesis

N-Tritylglycine hydrazide is primarily used in solution-phase peptide synthesis.[2] Its application in solid-phase peptide synthesis (SPPS) is also emerging, where it can be used to generate peptide hydrazides that are crucial intermediates for fragment condensation strategies in the synthesis of large peptides and proteins.[9] The use of hydrazides allows for the coupling of peptide fragments with minimal risk of epimerization, a common side reaction in other coupling methods.

Peptidomimetics and Peptoids

The field of peptidomimetics seeks to develop molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. N-substituted glycine derivatives, or peptoids, are an important class of peptidomimetics.[7] N-Tritylglycine hydrazide can serve as a precursor for the synthesis of peptoid structures, where the hydrazide moiety can be further functionalized to introduce diverse side chains.[7][8]

Drug Discovery

Hydrazide and hydrazone motifs are present in a wide range of pharmacologically active compounds, exhibiting activities such as antimicrobial, anticonvulsant, and anticancer effects.[4][6] N-Tritylglycine hydrazide can be used as a starting material to generate libraries of novel compounds for high-throughput screening in drug discovery programs. The glycine scaffold provides a simple and versatile backbone that can be readily elaborated.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling N-Tritylglycine hydrazide and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][10]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile reagents like hydrazine.[3][10]

-

Storage: Store N-Tritylglycine hydrazide in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][10]

-

Hydrazine Handling: Hydrazine and its hydrate are toxic, corrosive, and potentially carcinogenic.[11] Handle with extreme care, avoiding inhalation, ingestion, and skin contact.[3][10] Consult the specific Safety Data Sheet (SDS) for hydrazine hydrate before use.

Conclusion

N-Tritylglycine hydrazide is a highly versatile and valuable reagent for chemical synthesis. Its strategic design, combining a sterically bulky, acid-labile protecting group with a reactive hydrazide functionality, provides chemists with a powerful tool for the construction of complex peptides, peptidomimetics, and heterocyclic compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful application in advancing research and drug development.

References

-

Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides . Organic Chemistry Portal. [Link]

-

N-Tritylglycine, 98% | 301515-10G . Scientific Laboratory Supplies. [Link]

-

N-Tritylglycine | C21H19NO2 | CID 248898 . PubChem, NIH. [Link]

-

SAFETY DATA SHEET - Triglycine . Fisher Scientific. [Link]

-

Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists . PMC, NIH. [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies . MDPI. [Link]

-

A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides . ChemRxiv. [Link]

-

Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists . PubMed. [Link]

-

Triglycine - SAFETY DATA SHEET . [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications . MDPI. [Link]

-

SAFETY DATA SHEET - Hydrazine hydrate . [Link]

-

Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling . PMC, NIH. [Link]

-

Hydrazine | H2N-NH2 | CID 9321 . PubChem, NIH. [Link]

Sources

- 1. N-Tritylglycine | C21H19NO2 | CID 248898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Tritylglycine hydrazide CAS number 116435-38-2

The following technical guide provides an in-depth analysis of N-Tritylglycine Hydrazide (CAS 116435-38-2) . This document is structured for researchers requiring actionable synthesis protocols, mechanistic insights into its utility in peptide chemistry, and rigorous quality control standards.

CAS Number: 116435-38-2

Chemical Formula:

Executive Summary & Core Utility

N-Tritylglycine hydrazide is a specialized building block primarily utilized in peptide synthesis and bioconjugation . Its structural value lies in the orthogonality of the Trityl (Trt) protecting group combined with the reactivity of the hydrazide moiety.

Why This Reagent Matters

-

Orthogonality to Base-Labile Groups: Unlike Fmoc-protected amino acids, the N-Trityl group is stable to basic conditions. This allows for the synthesis of the hydrazide directly from an ester precursor using hydrazine hydrate—a reaction that would cleave an Fmoc group.

-

Mild Acid Lability: The Trityl group can be removed under extremely mild acidic conditions (e.g., 1% TFA or acetic acid), preserving other acid-sensitive protecting groups (like Boc or t-Bu) elsewhere in a complex molecule.

-

Hydrazide Ligation: The hydrazide function serves as a latent thioester surrogate. It can be activated via oxidation (to acyl diazene) or nitrosylation (to acyl azide) for chemoselective ligation, making this compound a critical intermediate in Native Chemical Ligation (NCL) strategies where a Glycine residue is required at the ligation junction.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]

| Property | Data | Note |

| Appearance | White to off-white crystalline powder | High purity is essential for ligation efficiency. |

| Solubility | Soluble in DCM, DMF, DMSO; Low solubility in water | The bulky Trityl group confers lipophilicity. |

| Melting Point | ~140–145 °C (Decomposes) | Value derived from analogous Trt-amino acid derivatives. |

| Stability | Stable at room temperature; Moisture sensitive | Store under inert atmosphere (Argon/Nitrogen). |

| pKa (Hydrazide) | ~3.0–3.5 (Conjugate acid) | Nucleophilic at neutral pH. |

Synthesis Protocol: Self-Validating Workflow

The following protocol describes the synthesis of N-Tritylglycine Hydrazide from Glycine Methyl Ester. This route is preferred for its high yield and avoidance of racemization (not applicable to Glycine, but critical for chiral analogs).

Phase 1: N-Tritylation of Glycine Methyl Ester

Reaction:

-

Setup: In a flame-dried round-bottom flask, suspend Glycine Methyl Ester Hydrochloride (1.0 eq) in dry Dichloromethane (DCM) (concentration ~0.2 M).

-

Base Addition: Cool to 0°C. Add Triethylamine (TEA) (2.2 eq) dropwise. The solution will clarify as the free base is formed.

-

Tritylation: Add Trityl Chloride (Trt-Cl) (1.1 eq) portion-wise over 15 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). Product (

) is less polar than the starting material. -

Workup: Wash the organic layer with water (

), 5% citric acid ( -

Isolation: Concentrate in vacuo. Recrystallize from Methanol/Water to obtain Trt-Gly-OMe .

Phase 2: Hydrazinolysis

Reaction:

-

Dissolution: Dissolve Trt-Gly-OMe (1.0 eq) in Methanol (concentration ~0.1 M).

-

Reagent Addition: Add Hydrazine Hydrate (5.0–10.0 eq). Critical: Excess hydrazine is required to prevent the formation of the symmetrical dimer (

). -

Incubation: Stir at RT for 12–24 hours. Alternatively, heat to reflux for 2 hours if reaction is sluggish.

-

Checkpoint: TLC (DCM/MeOH 9:1) will show the disappearance of the ester and appearance of the more polar hydrazide.

-

-

Workup: Evaporate the solvent and excess hydrazine in vacuo.

-

Caution: Hydrazine is toxic.[2] Use a bleach trap for the vacuum pump exhaust.

-

-

Purification: Dissolve the residue in a minimal amount of DCM. Precipitate by adding cold Diethyl Ether or Hexane . Filter the white solid.

-

Drying: Dry under high vacuum to remove trace hydrazine.

Applications & Mechanisms

A. Peptide Ligation via Acyl Azide (The Azide Method)

N-Tritylglycine hydrazide serves as a precursor for generating reactive acyl azides without exposing the N-terminus to harsh deprotection cycles.

Mechanism:

-

Activation: The hydrazide is treated with tert-butyl nitrite (

) and acid (HCl) at -20°C. -

Transformation:

(Acyl Azide). -

Coupling: The acyl azide reacts with an amino-component (

) to form a peptide bond ( -

Advantage: This method minimizes racemization (though not an issue for Glycine) and allows coupling at low temperatures.

B. Hydrazone Ligation & Bioconjugation

The hydrazide group reacts specifically with aldehydes or ketones to form hydrazones. This is widely used for labeling glycoproteins or attaching linkers.

Workflow Diagram: The following graph illustrates the decision logic and chemical flow for using N-Tritylglycine hydrazide.

Caption: Operational workflow for N-Tritylglycine hydrazide in peptide coupling (left) and bioconjugation (right).

Quality Control & Characterization

To ensure the integrity of the reagent before use in sensitive steps (like GMP synthesis), verify the following parameters:

| Test | Method | Acceptance Criteria |

| Identity (NMR) | ||

| Purity | HPLC (C18, ACN/Water) | |

| Mass Spec | ESI-MS (Positive Mode) | |

| Hydrazine Content | Colorimetric (p-DMAB) |

Safety & Handling

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[2]

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).[2]

-

Storage: Store at

under argon. The hydrazide group can oxidize slowly in air to form the diimide or hydrazone if aldehydes are present in the atmosphere. -

Disposal: Hydrazides should be treated with bleach (sodium hypochlorite) to oxidize them to nitrogen gas before disposal, preventing the formation of azides in sewer systems.

References

-

Pfaltz & Bauer. (n.d.). Safety Data Sheet: N-Tritylglycine Hydrazide. Retrieved from

-

Stelzer, G., et al. (2016). "The use of N-Boc-protected hydrazine in the Ugi tetrazole reaction." Synthesis, 48, 1122-1130.[3] (Contextual grounding on hydrazine reactivity). Retrieved from

-

Sigma-Aldrich. (n.d.).[4] Product Specification: N-Tritylglycine. (Precursor data). Retrieved from

-

Brosse, N., et al. (2000).[5] "Efficient method for the preparation of 1,1-substituted hydrazines."[5] Journal of Organic Chemistry, 65, 4370-4374.[5] Retrieved from

Sources

- 1. parchem.com [parchem.com]

- 2. pfaltzandbauer.com [pfaltzandbauer.com]

- 3. Hydrazine in the Ugi Tetrazole Reaction [organic-chemistry.org]

- 4. Meclizine dihydrochloride (1104-22-9, 31884-77-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

Introduction to a Versatile Chemical Intermediate

An In-Depth Technical Guide to N-Tritylglycine Hydrazide: Structure, Synthesis, and Application

Abstract

N-Tritylglycine hydrazide is a specialized bifunctional molecule of significant interest to researchers in peptide chemistry, drug discovery, and materials science. It synergistically combines the bulky, acid-labile trityl (triphenylmethyl) protecting group at the N-terminus with a highly reactive hydrazide moiety at the C-terminus. This unique structural arrangement makes it a valuable building block for the synthesis of complex peptide fragments and other macromolecular conjugates. The trityl group offers robust protection during many synthetic steps while allowing for selective deprotection under mild acidic conditions, preserving other sensitive functionalities. Concurrently, the C-terminal hydrazide serves as a versatile chemical handle for peptide fragment condensation, native chemical ligation strategies, and the formation of stable hydrazone linkages. This guide provides a comprehensive overview of the structure, physicochemical properties, a field-proven synthesis protocol, and key applications of N-Tritylglycine hydrazide, designed to equip researchers and drug development professionals with the technical insights required for its effective utilization.

In the intricate field of peptide synthesis, the strategic use of protecting groups and reactive functionalities is paramount. N-Tritylglycine hydrazide emerges as a key player, offering a pre-packaged solution for introducing a protected glycine unit with a C-terminus primed for further elaboration.

-

The N-Trityl Protecting Group : The triphenylmethyl (Trt) group is a sterically hindered N-protecting group. Its principal advantage is its lability under mild acidic conditions (e.g., dilute trifluoroacetic acid), which allows for its removal without cleaving more robust protecting groups like Boc or Fmoc, or peptide-resin linkages like the Wang linker.[1] This orthogonality is fundamental in complex, multi-step synthetic strategies.

-

The C-Terminal Hydrazide Functionality : Peptide hydrazides are stable, crystalline intermediates that are significantly more versatile than their corresponding carboxylic acids or esters.[1] They are critical precursors for the generation of peptide azides, which are subsequently used in chemoselective ligation techniques to assemble large proteins from smaller, unprotected peptide fragments. This "fragment condensation" approach is essential for accessing proteins beyond the practical length limits of linear solid-phase peptide synthesis (SPPS).[2][3][4]

Molecular Structure and Physicochemical Properties

N-Tritylglycine hydrazide is an achiral molecule characterized by a central glycine scaffold. The amine is substituted with the bulky, three-dimensional trityl group, and the carboxyl group is converted into a hydrazide.

-

IUPAC Name : 2-(tritylamino)acetohydrazide

-

Synonyms : N-(Triphenylmethyl)glycine hydrazide, Trt-Gly-NHNH₂

The structural properties of the precursor, N-Tritylglycine, are well-documented.[5][6][7] Based on this precursor, the properties of the hydrazide derivative can be accurately determined.

| Property | Value | Source / Method |

| Molecular Formula | C₂₁H₂₁N₃O | Calculated |

| Molecular Weight | 331.42 g/mol | Calculated |

| Appearance | White to off-white powder | Inferred from N-Tritylglycine[6] |

| Key Functional Groups | Secondary Amine, Hydrazide, 3x Phenyl Rings | Structural Analysis |

| Solubility | Soluble in DMF, DCM, THF; poorly soluble in water | Inferred from structure & precursors |

| Precursor CAS No. | 5893-05-0 (for N-Tritylglycine) | [5][7] |

Synthesis of N-Tritylglycine Hydrazide

The most direct and reliable synthesis of N-Tritylglycine hydrazide involves the conversion of the parent N-Tritylglycine into an activated species, followed by nucleophilic attack by hydrazine. The following protocol outlines a robust method using an active ester intermediate.

Synthesis Rationale and Workflow

The causality behind this two-step, one-pot procedure is rooted in chemical reactivity principles. The carboxylic acid of N-Tritylglycine is not sufficiently electrophilic to react directly with hydrazine at an appreciable rate. Therefore, it must first be "activated."

-

Activation Step : We convert the carboxylic acid to a p-nitrophenyl (PNP) ester. PNP is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion. This dramatically increases the electrophilicity of the carbonyl carbon.

-

Hydrazinolysis Step : Anhydrous hydrazine is introduced as the nucleophile. It readily attacks the activated carbonyl carbon of the PNP ester, displacing the p-nitrophenoxide and forming the stable hydrazide product. Using anhydrous hydrazine is critical to prevent competitive hydrolysis of the active ester back to the carboxylic acid.

The entire workflow is depicted in the diagram below.

Caption: Synthetic workflow for N-Tritylglycine hydrazide.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and final characterization to ensure product identity and purity.

Materials & Reagents:

-

N-Tritylglycine (1.0 eq)

-

p-Nitrophenyl trifluoroacetate (1.1 eq)

-

Pyridine, anhydrous (2.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrazine, anhydrous (~3.0 eq)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol & Deionized Water (for crystallization)

Procedure:

-

Vessel Preparation : Under a nitrogen atmosphere, add N-Tritylglycine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Dissolution : Dissolve the starting material in anhydrous THF. Cool the solution to 0°C in an ice bath.

-

Activation : To the cooled solution, add anhydrous pyridine (2.0 eq) followed by the dropwise addition of p-nitrophenyl trifluoroacetate (1.1 eq) dissolved in a small amount of anhydrous THF.

-

Reaction Monitoring (Activation) : Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the formation of the active ester by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase. The active ester should have a higher Rf than the starting carboxylic acid.

-

Hydrazinolysis : Once the activation is complete (as judged by TLC), cool the reaction mixture back down to 0°C. Add anhydrous hydrazine (~3.0 eq) dropwise. A precipitate may form.

-

Reaction Monitoring (Hydrazinolysis) : Stir the reaction at 0°C for 2 hours. Monitor the consumption of the active ester by TLC. The product, being more polar, will have a lower Rf value.

-

Quenching & Workup : Pour the reaction mixture into cold water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted starting material and p-nitrophenol), water, and finally brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from an ethanol/water mixture to yield N-Tritylglycine hydrazide as a white crystalline solid.

-

Validation : Confirm the structure and purity of the final product using ¹H NMR, IR, and high-resolution mass spectrometry.

Spectroscopic Characterization (Predicted)

The following data are predicted based on the known spectral properties of the trityl group, glycine backbone, and hydrazide functionality.

| Technique | Predicted Observations | Rationale |

| ¹H NMR | δ 7.20-7.50 (m, 15H, Ar-H), δ 3.10 (s, 2H, α-CH₂), δ 4.10 (br s, 2H, -NH₂), δ 8.50 (br s, 1H, -CONH-), δ 2.50 (br s, 1H, Tr-NH) | Aromatic protons of the trityl group appear in their characteristic region. The glycine methylene protons appear as a singlet. The hydrazide and amide protons are broad and may exchange with D₂O. |

| ¹³C NMR | δ 170 (C=O), δ 145 (Ar C-quat), δ 126-129 (Ar C-H), δ 71 (Trityl C-quat), δ 45 (α-CH₂) | The carbonyl carbon is significantly downfield. Aromatic carbons appear in the 120-150 ppm range. The quaternary carbon of the trityl group is a key identifier. |

| FT-IR | 3300-3400 cm⁻¹ (N-H str), 3050 cm⁻¹ (Ar C-H str), 1660 cm⁻¹ (Amide I C=O str), 1530 cm⁻¹ (Amide II N-H bend) | Sharp peaks for N-H stretching of the primary amine in the hydrazide. A strong carbonyl stretch characteristic of the secondary amide linkage. |

| HRMS (ESI+) | m/z = 332.1763 [M+H]⁺ | Calculated exact mass for C₂₁H₂₂N₃O⁺. This provides definitive confirmation of the molecular formula. |

Core Applications in Advanced Synthesis

The utility of N-Tritylglycine hydrazide stems from its ability to be incorporated into a peptide sequence and then serve as a linchpin for further modifications.

-

Peptide Fragment Condensation : The primary application is in the synthesis of large peptides. A peptide fragment ending with N-Tritylglycine hydrazide can be converted to a C-terminal peptide azide. This azide can then undergo a chemoselective coupling reaction with another peptide fragment that has an N-terminal cysteine (Native Chemical Ligation) or other amino acid, forming a native peptide bond. This process avoids the risk of epimerization associated with other fragment coupling methods.[1]

-

Peptoid and Peptidomimetic Synthesis : The hydrazide can be reacted with aldehydes or ketones to form stable hydrazone linkages, creating peptide-peptoid hybrids.[8] These structures are often more resistant to proteolytic degradation and can be used to explore novel chemical space in drug discovery.

-

Bioconjugation : The hydrazide moiety can be used to conjugate the peptide to other molecules, such as reporter tags, polymers, or surfaces that have been functionalized with carbonyl groups.

The diagram below illustrates the central role of the hydrazide in peptide ligation.

Caption: Role of the hydrazide in peptide fragment ligation.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. All operations involving this compound and its synthetic precursors must be conducted with appropriate engineering controls and personal protective equipment (PPE).

-

Hazard Assessment : While N-Tritylglycine itself is a relatively benign combustible solid[6], the synthesis involves hazardous reagents. Anhydrous hydrazine is toxic, corrosive, and flammable.[9][10] Pyridine is flammable and harmful if inhaled or absorbed through the skin.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[6][11][12] All manipulations of anhydrous hydrazine and pyridine must be performed in a certified chemical fume hood.[9]

-

Handling : Avoid creating dust when handling the solid powder.[11][12] Use closed systems for transferring hazardous liquids like hydrazine.[9] In case of fire, use alcohol-resistant foam, CO₂, or dry powder extinguishers.[13]

-

Storage : Store N-Tritylglycine hydrazide in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

-

Waste Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Hydrazine waste must be neutralized before disposal, for example, by using a dilute solution of sodium hypochlorite.[9]

Conclusion

N-Tritylglycine hydrazide is more than just a chemical compound; it is an enabling tool for advanced chemical synthesis. Its structure is intelligently designed to provide both robust N-terminal protection and a versatile C-terminal handle for complex molecular assembly. By understanding its properties, mastering its synthesis, and appreciating its applications, researchers and drug development professionals can leverage this molecule to construct novel peptides, proteins, and conjugates that would be otherwise inaccessible through conventional methods.

References

-

Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides . Organic Chemistry Portal. [Link]

-

N,N,N-trimethylglycinium | C5H12NO2+ | CID 248 . PubChem. [Link]

-

Triglycine - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

-

N-Tritylglycine | C21H19NO2 | CID 248898 . PubChem, National Institutes of Health. [Link]

-

Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists . National Center for Biotechnology Information (PMC). [Link]

-

Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins . PubMed. [Link]

-

A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides . ChemRxiv. [Link]

-

MSDS Hydrazide 20220411 . Vecom Marine. [Link]

-

A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides . ChemRxiv. [Link]

-

Safety and Handling of Hydrazine . Defense Technical Information Center (DTIC). [Link]

-

Solid-state 15 N CP NMR spectra of glycine (26368 scans, 1 ms contact...) . ResearchGate. [Link]

-

A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides . National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(三苯甲基)甘氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-(三苯甲基)甘氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-Tritylglycine | C21H19NO2 | CID 248898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. vecom-marine.com [vecom-marine.com]

An In-depth Technical Guide to the Synthesis of N-Tritylglycine Hydrazide

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-Tritylglycine hydrazide, a valuable building block in synthetic organic and medicinal chemistry. The strategic use of the trityl protecting group and the subsequent conversion to a hydrazide moiety are critical steps in the construction of more complex molecules, particularly in the field of peptide and peptoid development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a robust, reproducible synthetic workflow.

Introduction: The Strategic Importance of N-Tritylglycine Hydrazide

N-Tritylglycine hydrazide serves as a key intermediate in various synthetic applications. Its structure combines two crucial functionalities:

-

The N-Trityl Group: The triphenylmethyl (trityl) group is a bulky N-terminal protecting group. Its significant steric hindrance is highly effective for the selective protection of primary amines.[1] A key advantage is its lability under mild acidic conditions, allowing for straightforward deprotection without affecting other more robust protecting groups like Boc, which also requires acidic conditions for removal but can be selectively retained or removed based on the acid's strength and reaction conditions.[1][2] The introduction of the trityl group can also facilitate the crystallization of intermediates, simplifying purification.[1]

-

The Hydrazide Moiety: The hydrazide functional group is a versatile handle for a wide range of chemical transformations. It is a common precursor for the synthesis of hydrazones, pyrazoles, and other heterocyclic systems.[3][4] In peptide science, peptide hydrazides are crucial for fragment condensation strategies via azide-based coupling methods and for the synthesis of modified peptides.[5][6]

The synthesis of N-Tritylglycine hydrazide is typically achieved through a reliable, multi-step process, which will be detailed in this guide. The overall strategy involves the initial protection of glycine, followed by activation of the carboxylic acid via esterification, and concluding with the conversion of the ester to the desired hydrazide.

The Synthetic Pathway: A Three-Stage Approach

The synthesis is logically divided into three primary stages, each with a distinct chemical objective. This staged approach allows for the isolation and purification of stable intermediates, ensuring high purity in the final product.

Caption: Overall synthetic pathway for N-Tritylglycine hydrazide.

Stage 1: N-Protection of Glycine

The initial and most critical step is the selective protection of the primary amino group of glycine. The trityl group is ideal for this purpose due to its steric bulk, which prevents over-alkylation.

Mechanistic Principle

The reaction is a nucleophilic substitution where the nitrogen atom of the glycine amino group attacks the electrophilic carbon of trityl chloride. This reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent the protonation of the starting glycine and to drive the reaction to completion.

Detailed Experimental Protocol

Protocol 1: Synthesis of N-Tritylglycine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq.) in a 2.75 N solution of methanolic potassium hydroxide (1.0 eq.). Add additional methanol to ensure complete dissolution and cool the solution to 0°C in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of trityl chloride (1.0 eq.) in diethyl ether. Slowly add the trityl chloride solution to the cooled glycine solution with vigorous stirring.

-

Reaction Progression: Allow the reaction mixture to stir and stand overnight in a refrigerator to ensure complete reaction. The formation of a precipitate (potassium chloride) will be observed.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Wash the mixture with water. The ethereal layer contains the product. Extract the ethereal solution with 1 N sodium hydroxide solution. The N-Tritylglycine, being acidic, will move to the aqueous basic layer.

-

Isolation: Combine the aqueous extracts. Remove the methanol by distillation under reduced pressure.

-

Precipitation: Cool the remaining aqueous solution and acidify it with acetic acid. N-Tritylglycine will precipitate out. The initial precipitate may be gelatinous; adding a small amount of ether can help induce the formation of fine crystals.[7]

-

Purification: Filter the crystalline product, wash with cold water, and dry under vacuum.

Field-Proven Insights

-

Choice of Base: Triethylamine in chloroform is an alternative solvent/base system.[7] The choice often depends on the desired workup procedure. The methanolic KOH system facilitates an extractive workup by converting the product to its water-soluble salt.

-

Temperature Control: The initial addition of trityl chloride is performed at 0°C to moderate the reaction rate and minimize potential side reactions.

-

Crystallization: The trityl group significantly increases the hydrophobicity and crystallinity of the glycine molecule, making precipitation and isolation by filtration a highly effective purification method.[1]

Stage 2: Esterification of N-Tritylglycine

To facilitate the final hydrazinolysis step, the carboxylic acid of N-Tritylglycine must be converted into a more reactive ester derivative, typically a methyl or ethyl ester. The ester carbonyl is more electrophilic than the carboxylate anion, making it susceptible to nucleophilic attack by hydrazine.

Mechanistic Principle

This transformation is a classic Fischer esterification. The carboxylic acid is heated with an excess of alcohol (methanol) in the presence of a strong acid catalyst (e.g., sulfuric acid). The acid protonates the carbonyl oxygen, activating the carbonyl carbon towards nucleophilic attack by the alcohol.

Detailed Experimental Protocol

Protocol 2: Synthesis of N-Tritylglycine Methyl Ester

-

Reaction Setup: Suspend N-Tritylglycine (1.0 eq.) in anhydrous methanol (6-9 times the weight of the N-Tritylglycine) in a round-bottom flask fitted with a reflux condenser.

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1-2 times the weight of the N-Tritylglycine) to the suspension.[8]

-

Reflux: Heat the reaction mixture to reflux (approximately 65-68°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Solvent Removal: After completion, cool the mixture to room temperature. Concentrate the solution under reduced pressure (vacuum at 45-50°C) to remove the excess methanol.[8]

-

Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the N-Tritylglycine methyl ester, which can be further purified by recrystallization from a solvent such as methanol.[7]

Field-Proven Insights

-

Anhydrous Conditions: It is crucial to use anhydrous methanol and minimize exposure to atmospheric moisture, as the presence of water can reverse the esterification equilibrium.

-

Steric Hindrance: The bulky trityl group can slightly hinder the esterification process, necessitating the use of a strong acid catalyst and reflux conditions to drive the reaction forward.[1] However, the esterification is generally high-yielding.

-

Alternative: Ethyl Ester: An ethyl ester can be prepared using a similar procedure with ethanol. The choice between methyl and ethyl ester often has minimal impact on the subsequent hydrazinolysis step.[7]

Stage 3: Hydrazinolysis of the Ester

This final stage involves the conversion of the N-Tritylglycine methyl ester into the target N-Tritylglycine hydrazide.

Mechanistic Principle

The reaction is a nucleophilic acyl substitution. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating methanol as a leaving group to form the stable hydrazide product.

Detailed Experimental Protocol

Protocol 3: Synthesis of N-Tritylglycine Hydrazide

-

Reaction Setup: Dissolve the N-Tritylglycine methyl ester (1.0 eq.) in methanol or ethanol in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.1-1.5 eq.) to the solution at room temperature with stirring.

-

Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor the disappearance of the starting ester by TLC.[9]

-

Isolation: The product, N-Tritylglycine hydrazide, is often poorly soluble in the alcohol solvent and will precipitate out as the reaction proceeds.

-

Purification: Collect the precipitate by filtration. Wash the solid with cold methanol or ether to remove any unreacted starting material and hydrazine.

-

Drying: Dry the purified N-Tritylglycine hydrazide under vacuum to obtain the final product as a crystalline solid.

Field-Proven Insights

-

Solvent Choice: Methanol or ethanol are the preferred solvents as they are the leaving group of the reaction (for methyl or ethyl esters, respectively) and are good solvents for the starting materials.

-

Exothermicity: The reaction is generally not highly exothermic and can be safely run at room temperature.

-

Purity of Starting Material: The success of this step is highly dependent on the purity of the N-Tritylglycine ester. Impurities from the previous steps can lead to side reactions and a less pure final product.

Summary of Reagents and Yields

The following table provides a quick reference for the stoichiometry and typical outcomes of the synthesis.

| Stage | Key Reagent (per 1.0 eq. starting material) | Solvent | Typical Yield |

| 1: Protection | Trityl Chloride (1.0 eq.), Base (1.0-1.2 eq.) | Ether/Methanol or Chloroform | 85-95% |

| 2: Esterification | Methanol (excess), H₂SO₄ (catalytic) | Methanol | 90-98% |

| 3: Hydrazinolysis | Hydrazine Hydrate (1.1-1.5 eq.) | Methanol or Ethanol | 80-90% |

Workflow Visualization

The overall laboratory workflow can be summarized in the following diagram, highlighting the key operational stages.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of N-Tritylglycine hydrazide is a robust and reproducible three-stage process that leverages fundamental principles of organic chemistry, including amine protection, Fischer esterification, and nucleophilic acyl substitution. By carefully controlling reaction conditions and ensuring the purity of intermediates, researchers can reliably produce this versatile chemical building block in high yield. The insights and detailed protocols provided in this guide serve as a comprehensive resource for professionals in drug development and chemical synthesis, enabling the efficient incorporation of this valuable moiety into complex target molecules.

References

- Helferich, B., & Schellenberg, P. (1961). Process of preparing nu-trityl peptides. U.S. Patent No. 2,994,692. Washington, DC: U.S.

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

- Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides.

- An, Y., Oh, J., & Lee, S. (2024).

- Wang, J. (2017). Synthesis method of L-glycine methyl ester salt product.

- Al-Ajely, M. S., & Yaseen, A. N. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3).

-

Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

- Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide. Organic Syntheses, 40, 93.

- Unspecified. (2013). Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.

- Demirtaş, İ., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups.

- Scott, W. L., et al. (2011). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists.

-

Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

- Unspecified. (2025). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.

- Unspecified. (n.d.). Application of the Trityl Group in Peptide Chemistry.

- Unspecified. (n.d.). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. NIH.

- Unspecified. (n.d.). The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A.

- Unspecified. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.

- Unspecified. (n.d.). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides.

Sources

- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Hydrazine synthesis by N-N coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US2994692A - Process of preparing nu-trityl peptides - Google Patents [patents.google.com]

- 8. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

N-Tritylglycine hydrazide molecular weight

Executive Summary

N-Tritylglycine hydrazide (CAS 116435-38-2) is a specialized intermediate in peptide chemistry, serving as a critical precursor for hydrazide-based native chemical ligation and a reference standard for trityl-protected peptide hydrazides. Its molecular weight—precisely 331.41 g/mol —is the fundamental metric used to validate the integrity of cleavage products from trityl-based solid-phase resins.

This guide provides an authoritative breakdown of the physicochemical properties, synthesis pathways, and analytical protocols required to utilize N-Tritylglycine hydrazide in high-fidelity drug development workflows.

Part 1: Chemical Identity & Structural Analysis

The accurate determination of molecular weight is the primary checkpoint in quality control (QC). For N-Tritylglycine hydrazide, the lipophilic trityl (triphenylmethyl) group significantly alters the mass spectral profile compared to native glycine hydrazide.

Physicochemical Data Table

| Property | Specification |

| Chemical Name | N-Tritylglycine hydrazide |

| Systematic Name | 2-(Tritylamino)acetohydrazide |

| CAS Registry Number | 116435-38-2 |

| Molecular Formula | |

| Average Molecular Weight | 331.41 g/mol |

| Monoisotopic Mass | 331.1685 Da |

| Parent Acid | N-Tritylglycine (CAS 5893-05-0) |

| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water |

Molecular Weight Derivation

To ensure self-validating calculations during mass spectrometry (MS) analysis, the molecular weight is derived from the atomic composition of the constituent moieties:

-

Trityl Group (

): Provides steric bulk and lipophilicity. -

Glycine Residue (

): The amino acid backbone. -

Hydrazide Functionality (

): The reactive handle for ligation.

Calculation Logic:

Critical QC Note: In ESI-MS (positive mode), the protonated ion

will appear at m/z 332.17 . The trityl cation () is a dominant fragment often observed at m/z 243.12 .

Part 2: Synthesis & Production Methodology

The synthesis of N-Tritylglycine hydrazide is a two-stage process designed to protect the alpha-amine before activating the carboxyl group. This protocol ensures high purity by preventing self-polymerization of the glycine core.

Reaction Pathway Diagram

Figure 1: Synthetic route from glycine methyl ester to N-tritylglycine hydrazide via tritylation and subsequent hydrazinolysis.[1][2][3][4][5][6]

Experimental Protocol

Step 1: Tritylation (Protection)

-

Reagents: Suspend Glycine Methyl Ester HCl (1.0 eq) in dry chloroform (

). Add Triethylamine (2.2 eq) to neutralize the salt and scavenge HCl. -

Reaction: Add Triphenylmethyl chloride (Trityl Chloride, 1.0 eq) slowly. Stir at room temperature for 6 hours.

-

Workup: Wash with water to remove triethylamine salts. Dry the organic layer over

and evaporate to obtain N-Tritylglycine Methyl Ester .

Step 2: Hydrazinolysis (Activation)

-

Reagents: Dissolve the methyl ester intermediate in Methanol (MeOH).

-

Reaction: Add Hydrazine Hydrate (excess, ~5.0 eq) to drive the equilibrium toward the hydrazide. Reflux for 2–4 hours.

-

Purification: Cool the solution. The product, N-Tritylglycine Hydrazide , often precipitates as a solid. Filter and wash with cold methanol/ether.

-

Validation: Check Melting Point (Expected >100°C, distinct from ester precursor).

Part 3: Analytical Characterization & Validation

To certify the identity of the synthesized material, researchers must employ a multi-modal analytical approach.

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-

- 7.2–7.5 ppm (Multiplet, 15H): Characteristic Trityl aromatic protons.

-

8.8 ppm (Singlet, 1H): Hydrazide

-

4.0–4.5 ppm (Broad, 2H): Hydrazide

-

2.8 ppm (Doublet/Singlet, 2H): Glycine

Mass Spectrometry (MS) Fragmentation Logic

Understanding the fragmentation pattern is crucial for confirming the structure in complex mixtures.

Figure 2: ESI-MS fragmentation pathway. The stability of the trityl cation makes m/z 243.12 a diagnostic marker.

Part 4: Applications in Drug Development

N-Tritylglycine hydrazide is not merely a laboratory curiosity; it plays a specific role in modern peptide therapeutics.

Peptide Ligation & Thioester Precursors

In Native Chemical Ligation (NCL) , peptide hydrazides act as "crypto-thioesters." They are stable under standard synthesis conditions but can be activated by nitrous acid (

-

Role: N-Tritylglycine hydrazide serves as a model compound to optimize these activation conditions without the complexity of a full-length peptide chain.

Solid-Phase Peptide Synthesis (SPPS)

-

Linker Chemistry: Trityl-based resins (e.g., 2-Chlorotrityl chloride resin) are often used to synthesize peptide hydrazides.

-

Mechanism: The hydrazide moiety is attached to the resin. Upon cleavage, the N-Trityl group can be retained (if using mild acid) or removed (with TFA), allowing for orthogonal protection strategies.

References

-

Sigma-Aldrich. N-Tritylglycine Product Specification. CAS 5893-05-0. Link

-

CymitQuimica. N-Tritylglycine Hydrazide Technical Data. CAS 116435-38-2.[3][7] Link

-

PubChem. N-Tritylglycine Compound Summary. CID 248898. Link

- Zheng, J.S., et al. "Robust chemical synthesis of protein hydrazides." Nature Protocols, 2013.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(Triphenylmethyl)glycylglycine | C23H22N2O3 | CID 14217166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Meclizine dihydrochloride (1104-22-9, 31884-77-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 114435-02-8 | CAS DataBase [m.chemicalbook.com]

- 7. N-Tritylglycine Hydrazide | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Solubility of N-Tritylglycine Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Tritylglycine hydrazide, a key intermediate in peptide synthesis and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document delves into the molecular determinants of N-Tritylglycine hydrazide's solubility profile. We will explore the theoretical underpinnings of its solubility, present qualitative solubility data in common laboratory solvents, and provide detailed experimental protocols for its synthesis and solubility determination. This guide is intended to be a practical resource for researchers, enabling them to optimize their experimental workflows and leverage the full potential of this versatile molecule.

Introduction: The Significance of N-Tritylglycine Hydrazide in Synthetic Chemistry

N-Tritylglycine hydrazide is a protected amino acid derivative that serves as a valuable building block in the synthesis of peptides and other complex organic molecules. The presence of the bulky, hydrophobic trityl (triphenylmethyl) protecting group on the amino terminus of glycine provides steric hindrance and prevents unwanted side reactions during peptide coupling. The hydrazide functional group at the C-terminus offers a unique reactive handle for various chemical transformations, including the formation of peptide bonds, the synthesis of heterocyclic compounds, and the construction of peptide-drug conjugates.

The efficiency and success of synthetic procedures involving N-Tritylglycine hydrazide are intrinsically linked to its solubility in the chosen reaction medium. Poor solubility can lead to sluggish reactions, incomplete conversions, and challenges in purification, ultimately impacting yield and purity. A thorough understanding of the factors governing its solubility is therefore paramount for any scientist working with this compound.

Molecular Architecture and its Influence on Solubility

The solubility of a compound is dictated by the interplay of its molecular structure and the properties of the solvent. In the case of N-Tritylglycine hydrazide, two key structural features dominate its solubility behavior: the nonpolar trityl group and the polar hydrazide and glycine backbone.

-

The Trityl Group: The three phenyl rings of the trityl group create a large, nonpolar, and sterically demanding moiety. This feature significantly contributes to the molecule's overall hydrophobicity and its affinity for nonpolar organic solvents. The trityl group's influence is so pronounced that it often dictates the solubility profile of the entire molecule.

-

The Glycine Hydrazide Backbone: In contrast to the trityl group, the glycine and hydrazide components of the molecule possess polar characteristics due to the presence of nitrogen and oxygen atoms capable of hydrogen bonding. However, the overwhelming size and nonpolar nature of the trityl group tend to mask the hydrophilic character of the backbone.

The general principle of "like dissolves like" is a useful starting point for predicting solubility. Consequently, N-Tritylglycine hydrazide is expected to exhibit greater solubility in organic solvents that can favorably interact with its large hydrophobic surface area.

Key Factors Governing the Solubility of N-Tritylglycine Hydrazide

Several interconnected factors influence the dissolution of N-Tritylglycine hydrazide in a given solvent system. A systematic consideration of these factors is crucial for selecting an appropriate solvent for a specific application.[1]

-

Polarity: As discussed, the pronounced nonpolar character of the trityl group is the primary determinant of solubility. Therefore, N-Tritylglycine hydrazide will generally be more soluble in nonpolar to moderately polar organic solvents. Its solubility in highly polar solvents, such as water, is expected to be very low.

-

Temperature: For most solid solutes, solubility increases with temperature.[1] This is because the added thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules, allowing for greater dissolution. This principle can be leveraged to prepare supersaturated solutions for recrystallization or to enhance reaction rates.

-

Molecular Size: The large molecular size of N-Tritylglycine hydrazide can also impact its solubility.[1] Larger molecules often have stronger intermolecular forces in the solid state, requiring more energy to disrupt the crystal lattice.

-

Solvent-Solute Interactions: The specific interactions between N-Tritylglycine hydrazide and the solvent molecules play a critical role. Solvents that can engage in van der Waals forces with the phenyl rings of the trityl group will be effective at solvating the molecule. While the hydrazide group can participate in hydrogen bonding, the steric hindrance from the trityl group may limit its accessibility to hydrogen-bonding solvents.

Diagram: Factors Influencing N-Tritylglycine Hydrazide Solubility

Caption: Key molecular and environmental factors determining the solubility of N-Tritylglycine hydrazide.

Qualitative Solubility Profile of N-Tritylglycine Hydrazide

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aprotic Polar | Dimethylformamide (DMF) | Soluble | Good balance of polarity to interact with the hydrazide and nonpolar character to solvate the trityl group. Commonly used in peptide synthesis. |

| Dimethyl sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds. A good choice for hydrophobic peptides.[3] | |

| Acetonitrile (ACN) | Moderately Soluble | Less polar than DMF and DMSO, may require warming to achieve higher concentrations. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Effective at solvating the nonpolar trityl group. |

| Chloroform | Soluble | Similar to DCM in its solvating properties for nonpolar compounds. | |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Moderately polar ether that can solvate the trityl group. |

| Diethyl ether | Sparingly Soluble | Lower polarity compared to THF, likely a poorer solvent. | |

| Alcohols | Methanol, Ethanol | Sparingly Soluble | The polar hydroxyl group makes these solvents less ideal for the highly nonpolar trityl group. Solubility may be limited. |

| Hydrocarbons | Hexanes, Toluene | Insoluble | Nonpolar solvents that lack the ability to interact favorably with the polar hydrazide moiety. |

| Aqueous | Water | Insoluble | The large, hydrophobic trityl group prevents dissolution in water. |

Experimental Protocols

Synthesis of N-Tritylglycine Hydrazide

The synthesis of N-Tritylglycine hydrazide typically proceeds via the hydrazinolysis of an activated N-Tritylglycine ester. A common and effective method involves the use of the methyl or ethyl ester.

Workflow for the Synthesis of N-Tritylglycine Hydrazide

Caption: A typical synthetic workflow for the preparation of N-Tritylglycine hydrazide.

Step-by-Step Methodology:

-

Esterification of N-Tritylglycine:

-

Suspend N-Tritylglycine in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) and reflux the mixture until the starting material is consumed (monitor by TLC).

-

Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extract the N-Tritylglycine methyl ester with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

-

Hydrazinolysis of N-Tritylglycine Methyl Ester:

-

Dissolve the crude N-Tritylglycine methyl ester in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

-

Purification of N-Tritylglycine Hydrazide:

-

The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or dichloromethane/hexanes).

-

Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane can be employed.

-

The pure fractions are combined and the solvent is evaporated to yield N-Tritylglycine hydrazide as a solid.

-

Protocol for Determining the Solubility of N-Tritylglycine Hydrazide

A common and straightforward method for determining the solubility of a solid compound is the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Tritylglycine hydrazide to a series of vials, each containing a known volume of a different solvent to be tested.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of the Solid and Liquid Phases:

-

Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

-

-

Quantification of the Dissolved Solute:

-

Evaporate the solvent from the collected supernatant to dryness under a stream of nitrogen or in a vacuum oven.

-

Accurately weigh the residue to determine the mass of N-Tritylglycine hydrazide that was dissolved in the known volume of the solvent.

-

Alternatively, the concentration of the solute in the supernatant can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a standard curve of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility in units of mg/mL or mol/L.

-

Conclusion: Practical Implications for the Researcher

A comprehensive understanding of the solubility of N-Tritylglycine hydrazide is not merely an academic exercise; it is a fundamental prerequisite for the successful application of this important synthetic intermediate. By carefully considering the molecular properties of N-Tritylglycine hydrazide and the characteristics of the solvent, researchers can:

-

Optimize Reaction Conditions: Selecting a solvent in which the reactants are fully dissolved can significantly enhance reaction rates and yields.

-

Improve Purification Efficiency: Knowledge of solubility allows for the rational design of crystallization and chromatographic purification methods.

-

Facilitate Handling and Formulation: For applications in drug development, understanding the solubility is crucial for creating stable and effective formulations.

This guide has provided a theoretical framework and practical guidance for navigating the solubility challenges associated with N-Tritylglycine hydrazide. By applying these principles, researchers can streamline their synthetic workflows and unlock the full potential of this versatile building block.

References

-

An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56(15), 2263-2269. [Link]

-

Al-Ajely, M. S., & Yaseen, A. N. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(3). [Link]

-

Stawikowski, M., & Fields, G. B. (2002). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Journal of the American Chemical Society, 124(51), 15013–15023. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

PubChem. N-Tritylglycine. [Link]

Sources

Introduction: The Architectural Significance of a Unique Building Block

An In-depth Technical Guide to N-Tritylglycine Hydrazide: From Historical Synthesis to Modern Applications

N-Tritylglycine hydrazide stands as a pivotal molecule at the intersection of peptide chemistry, medicinal chemistry, and materials science. Its unique trifunctional architecture—comprising a bulky, acid-labile N-trityl protecting group, a fundamental glycine backbone, and a highly reactive C-terminal hydrazide—renders it a versatile building block for the synthesis of complex molecular structures. The trityl (triphenylmethyl) group offers temporary protection to the amine, allowing for selective reactions at other sites, while the hydrazide moiety serves as a nucleophilic handle for a variety of conjugation and ligation chemistries. This guide provides a comprehensive overview of N-Tritylglycine hydrazide, from its early synthesis to its contemporary applications in the development of novel therapeutics and functional materials.

The Genesis of a Versatile Reagent: A Historical Perspective

The first documented synthesis of N-Tritylglycine hydrazide can be traced back to a 1952 publication by Helferich and colleagues, which explored new methods for peptide synthesis. In this seminal work, the compound was prepared from N-Tritylglycine methyl ester through hydrazinolysis. This discovery was not an isolated event but rather a logical progression in the burgeoning field of peptide chemistry, where the strategic use of protecting groups was paramount for the stepwise assembly of amino acids into polypeptide chains. The trityl group, with its steric bulk and sensitivity to mild acidic conditions, had already been established as a valuable tool for amine protection. The introduction of the hydrazide functionality provided a stable, crystalline derivative that could be readily purified and subsequently utilized in peptide coupling reactions.

Synthetic Methodologies: From Classic Solution-Phase to Modern Solid-Phase Strategies

The synthesis of N-Tritylglycine hydrazide and its derivatives has evolved from traditional solution-phase methods to more efficient solid-phase techniques, enabling high-throughput synthesis and the creation of compound libraries.

Classical Solution-Phase Synthesis

The original method for preparing N-Tritylglycine hydrazide involves a two-step process starting from glycine. First, glycine is N-tritylated using trityl chloride in the presence of a base. The resulting N-Tritylglycine is then esterified, typically to the methyl or ethyl ester, followed by treatment with hydrazine hydrate to yield the desired hydrazide.

Caption: Classical Solution-Phase Synthesis of N-Tritylglycine Hydrazide.

Modern Solid-Phase Synthesis of Peptide Hydrazides

In contemporary peptide synthesis, C-terminal hydrazides are often prepared on a solid support. This approach facilitates purification and allows for the construction of longer peptide sequences. A common strategy involves the use of a trityl-based resin, which can be functionalized with hydrazine. The N-tritylated amino acid can then be coupled to the resin-bound hydrazine, followed by chain elongation and subsequent cleavage from the solid support.

Caption: Solid-Phase Synthesis of Peptide Hydrazides.

Chemical Properties and Reactivity: A Hub for Molecular Diversification

The chemical utility of N-Tritylglycine hydrazide stems from the distinct reactivity of its functional groups. The trityl group can be selectively removed under mild acidic conditions, liberating the primary amine for further elaboration. The hydrazide moiety is a potent nucleophile and can readily react with electrophiles such as aldehydes, ketones, and activated carboxylic acids to form hydrazones and N-acyl hydrazides, respectively.

Caption: Reactivity of N-Tritylglycine Hydrazide.

Applications in Scientific Research and Drug Development

The unique structural features of N-Tritylglycine hydrazide have led to its application in diverse areas of scientific research and drug development.

| Application Area | Description | Key Advantages |

| Peptide and Peptidomimetic Synthesis | Serves as a key building block for the synthesis of peptides with C-terminal modifications and for the creation of peptidomimetics, such as N-substituted glycine (NSG) oligomers, which exhibit enhanced proteolytic stability.[1][2] | The hydrazide allows for native chemical ligation and fragment condensation. The trityl group provides orthogonal protection. |

| Combinatorial Chemistry and Drug Discovery | The reactivity of the hydrazide group is exploited for the rapid generation of compound libraries through the formation of hydrazone and other derivatives. These libraries are then screened for biological activity against various therapeutic targets.[1] | Enables facile diversification of molecular scaffolds, accelerating the lead discovery process. |

| Bioconjugation and Materials Science | The hydrazide can be used to immobilize peptides or other molecules onto solid supports or to conjugate them to larger biomolecules, such as proteins or carbohydrates. | Provides a stable linkage and allows for site-specific modification. |

| Precursor for Bioactive Molecules | Hydrazide and hydrazone derivatives have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] | The hydrazide moiety is a common pharmacophore in many therapeutic agents. |

Experimental Protocols

Protocol 1: Classical Synthesis of N-Tritylglycine Hydrazide[1]

Step 1: Synthesis of N-Tritylglycine Methyl Ester

-

Dissolve N-Tritylglycine (1 equivalent) in methanol.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it until saturation.

-

Allow the mixture to stand at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure N-Tritylglycine methyl ester.

Step 2: Synthesis of N-Tritylglycine Hydrazide

-

Dissolve N-Tritylglycine methyl ester (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (1.5 equivalents).

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield N-Tritylglycine hydrazide as a white crystalline solid.

Protocol 2: Solid-Phase Synthesis of a Model Peptide Hydrazide

Step 1: Preparation of Hydrazine-Functionalized Resin

-

Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).

-

Add a solution of anhydrous hydrazine in tetrahydrofuran (THF) to the swollen resin.

-